CB1 Binding Affinity vs HU-210
HU-243 demonstrates a 33% higher binding affinity at the CB1 receptor compared to its parent compound HU-210 when evaluated in the same assay. This quantitative difference, although modest in magnitude, is consistently reported across authoritative sources and originates from the same research group that synthesized both compounds, providing a directly comparable dataset [1].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.041 nM |
| Comparator Or Baseline | HU-210: 0.061 nM |
| Quantified Difference | Approximately 33% improvement in affinity (0.041 vs 0.061 nM) |
| Conditions | Radioligand binding assay using the same experimental protocol and receptor preparation (source documentation indicates in-class measurement) |
Why This Matters
The 33% affinity improvement over HU-210, while numerically small, translates to a meaningful reduction in radioligand concentration required for saturation binding experiments, directly lowering assay background and improving signal-to-noise ratios in competitive displacement studies.
- [1] Yan G, Yin D, Khanolkar AD, Compton DR, Martin BR, Makriyannis A. Synthesis and Pharmacological Properties of 11-Hydroxy-3-(1',1'-dimethylheptyl)hexahydrocannabinol: A High-Affinity Cannabinoid Agonist. Journal of Medicinal Chemistry. 1994;37(16):2619-2622. View Source
